molecular formula C9H10N2O2 B569886 Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate CAS No. 1379173-21-3

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate

Cat. No.: B569886
CAS No.: 1379173-21-3
M. Wt: 178.191
InChI Key: VYVDRIJLLSDWBT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is an allosteric modulator of the M4 muscarinic acetylcholine receptor . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This binding can enhance or inhibit the receptor’s response to acetylcholine, thereby modulating the receptor’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other catalysts .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS Number: 1379173-21-3) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Synonyms : 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic Acid Methyl Ester

Biological Activities

This compound has been studied for various biological activities, including:

  • Antiparasitic Activity : It has been shown to exhibit significant antiparasitic effects. In a study comparing various derivatives, compounds with similar structures demonstrated considerable potency against parasites with EC₅₀ values as low as 0.010 μM .
  • Anticancer Potential : Research indicates that derivatives of pyrrolo compounds can inhibit cancer cell growth. For instance, some derivatives have shown cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values ranging from 6.2 to 15.1 μM .
  • Metabolic Stability : The metabolic stability of this compound is critical for its efficacy. Studies indicate that modifications to the structure can enhance metabolic stability in human liver microsomes and rat hepatocytes .

Study on Antiparasitic Activity

A comparative study on various dihydropyrrole derivatives highlighted the significant activity of this compound against different parasites. The results showed that certain structural modifications could enhance activity while maintaining metabolic stability.

CompoundEC₅₀ (μM)Metabolic Stability (CL int μL/min/mg)
Compound A0.01042
Compound B0.03836
Methyl Derivative0.04870

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC₅₀ (μM)
MCF-712.5
RPE-120.0

These findings suggest a promising avenue for developing anticancer agents based on this compound.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVDRIJLLSDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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